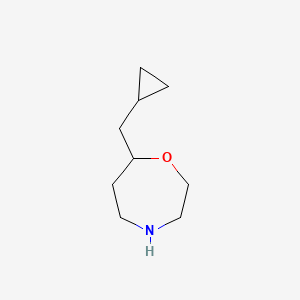
7-(Cyclopropylmethyl)-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Cyclopropylmethyl)-1,4-oxazepane: is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms. The cyclopropylmethyl group attached to the nitrogen atom introduces a unique structural aspect, making this compound interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Cyclopropylmethyl)-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylmethylamine with an epoxide under acidic or basic conditions to form the oxazepane ring. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity, ensuring the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-(Cyclopropylmethyl)-1,4-oxazepane can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxazepane derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, and thiols under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with functional groups like alcohols, ketones, or carboxylic acids.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines or alcohols.
Substitution: Substituted oxazepane derivatives with various functional groups replacing the cyclopropylmethyl group.
Scientific Research Applications
Chemistry: 7-(Cyclopropylmethyl)-1,4-oxazepane is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a scaffold for the development of new bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties can be exploited in the development of new polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 7-(Cyclopropylmethyl)-1,4-oxazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropylmethyl group may enhance the binding affinity and specificity, leading to more potent biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, resulting in the desired therapeutic outcomes.
Comparison with Similar Compounds
1,4-Oxazepane: Lacks the cyclopropylmethyl group, making it less sterically hindered and potentially less selective in its interactions.
7-(Cyclopropylmethyl)-1,4-diazepane: Contains an additional nitrogen atom, which can alter its chemical reactivity and biological activity.
7-(Cyclopropylmethyl)-1,4-thiazepane: Contains a sulfur atom instead of oxygen, leading to different electronic properties and reactivity.
Uniqueness: 7-(Cyclopropylmethyl)-1,4-oxazepane is unique due to the presence of the cyclopropylmethyl group, which introduces steric and electronic effects that can enhance its reactivity and specificity in chemical and biological applications. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
7-(cyclopropylmethyl)-1,4-oxazepane |
InChI |
InChI=1S/C9H17NO/c1-2-8(1)7-9-3-4-10-5-6-11-9/h8-10H,1-7H2 |
InChI Key |
MBPQCLRRJPDHJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2CCNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide](/img/structure/B13068562.png)
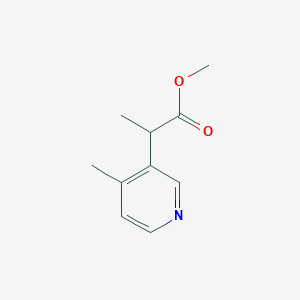

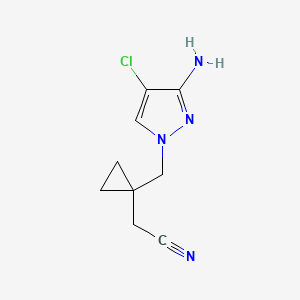
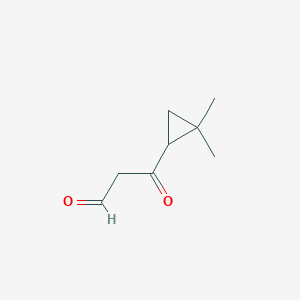
![(13S,17R)-16-benzoyl-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13068577.png)
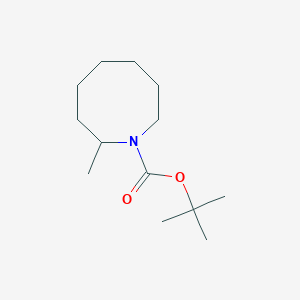
![2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane](/img/structure/B13068589.png)
![2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol](/img/structure/B13068595.png)
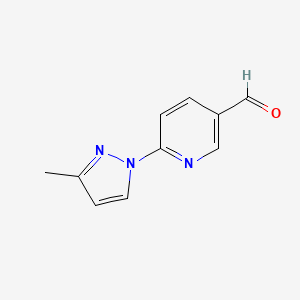

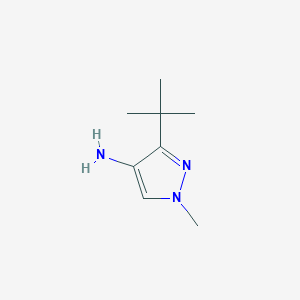
![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one](/img/structure/B13068632.png)
![tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate](/img/structure/B13068645.png)
